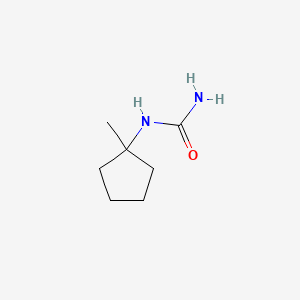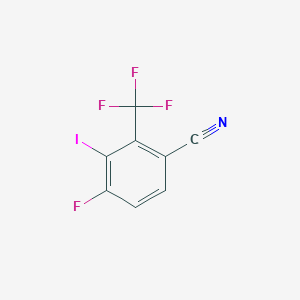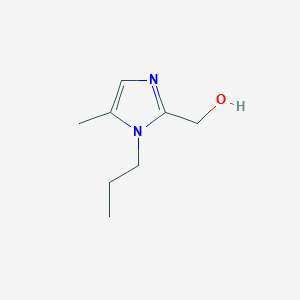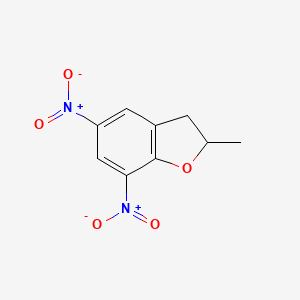
4-Tert-butyl-2-iodo-1-methoxybenzene
Descripción general
Descripción
4-Tert-butyl-2-iodo-1-methoxybenzene is an organic compound characterized by the presence of an iodine atom and a tert-butyl group attached to an anisole ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-iodo-1-methoxybenzene typically involves the iodination of 4-tert-butylanisole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Tert-butyl-2-iodo-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, often under basic conditions.
Coupling Reactions: Catalysts such as palladium complexes are commonly used, along with bases like potassium carbonate and solvents like toluene or DMF.
Major Products:
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds or other complex aromatic structures.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-iodo-1-methoxybenzene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-2-iodo-1-methoxybenzene in chemical reactions involves the activation of the aromatic ring by the electron-donating tert-butyl group, which facilitates electrophilic substitution reactions. The iodine atom serves as a leaving group in nucleophilic substitution and coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
4-tert-Butylanisole: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-Iodoanisole: Similar in structure but lacks the tert-butyl group, affecting its reactivity and steric properties.
2-Iodo-4-tert-butylphenol: Contains a hydroxyl group instead of a methoxy group, influencing its chemical behavior.
Uniqueness: 4-Tert-butyl-2-iodo-1-methoxybenzene is unique due to the combined presence of the iodine atom and the tert-butyl group, which together enhance its reactivity and make it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H15IO |
|---|---|
Peso molecular |
290.14 g/mol |
Nombre IUPAC |
4-tert-butyl-2-iodo-1-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3 |
Clave InChI |
XZDDEPGJPMUEAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2,6-Dichloro-3-pyridyl)oxy]propionic acid](/img/structure/B8637318.png)






